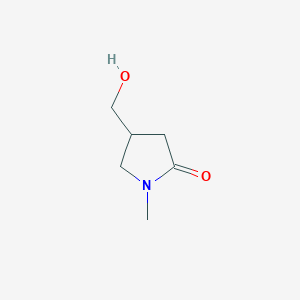

4-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-3-5(4-8)2-6(7)9/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJLDXOAORTQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619993 | |

| Record name | 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59887-20-6 | |

| Record name | 4-(Hydroxymethyl)-1-methyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59887-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydroxymethyl)-1-methyl-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Introduction

4-(Hydroxymethyl)-1-methylpyrrolidin-2-one, a key building block in modern medicinal chemistry, possesses a unique combination of a polar lactam moiety, a chiral center at the 4-position, and a reactive primary alcohol. This versatile scaffold is integral to the synthesis of a variety of pharmacologically active agents, including novel antibiotics and therapeutics targeting the central nervous system. This guide provides a comprehensive overview of the scientifically robust pathways for the synthesis of this valuable intermediate, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these synthetic routes, offering field-proven insights and detailed experimental protocols.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route is often dictated by factors such as the availability of starting materials, desired stereochemistry, scalability, and overall cost-effectiveness. This guide will focus on two primary, logically sound strategies:

-

Pathway A: Construction of the N-Methylpyrrolidinone Ring Followed by Functional Group Interconversion. This is often the most direct approach, involving the initial synthesis of a precursor such as 1-methyl-2-oxopyrrolidine-4-carboxylic acid, followed by the reduction of the carboxylic acid to the desired primary alcohol.

-

Pathway B: N-Methylation of a Pre-existing 4-(Hydroxymethyl)pyrrolidin-2-one Scaffold. This alternative strategy begins with the synthesis or acquisition of 4-(hydroxymethyl)pyrrolidin-2-one and subsequently introduces the N-methyl group.

This guide will primarily detail Pathway A, as it offers greater control over the introduction of substituents and is well-documented in principle. Pathway B will be discussed as a viable alternative.

Pathway A: Synthesis via Reduction of 1-Methyl-2-oxopyrrolidine-4-carboxylic Acid

This pathway is a classic example of building a core heterocyclic structure and then tailoring its functionality. The causality behind this strategy lies in the robustness of the pyrrolidinone ring, which can withstand a variety of reaction conditions, and the reliability of modern reducing agents for the selective conversion of carboxylic acids to alcohols.

Workflow for Pathway A

Caption: Overall workflow for the synthesis of this compound via Pathway A.

Part 1: Synthesis of 1-Methyl-2-oxopyrrolidine-4-carboxylic Acid

The synthesis of the key intermediate, 1-methyl-2-oxopyrrolidine-4-carboxylic acid, can be efficiently achieved from readily available and bio-sourced itaconic acid.[1][2] The reaction with methylamine proceeds through a tandem Michael addition and subsequent amidation/cyclization.

Reaction Scheme:

Caption: Synthesis of the carboxylic acid precursor from itaconic acid and methylamine.

Experimental Protocol: Synthesis of 1-Methyl-2-oxopyrrolidine-4-carboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid (1.0 eq) in a suitable solvent such as water or a lower alcohol (e.g., ethanol).

-

Addition of Methylamine: To the stirred solution, add an aqueous solution of methylamine (1.1-1.5 eq) dropwise. The addition is exothermic, and cooling may be necessary to maintain the temperature below 40°C.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 80-100°C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Acidify the solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-2-oxopyrrolidine-4-carboxylic acid as a solid. Further purification can be achieved by recrystallization from a suitable solvent system like water/ethanol.

Part 2: Reduction of the Carboxylic Acid to the Primary Alcohol

The selective reduction of the carboxylic acid group in the presence of the lactam carbonyl is a critical step. Strong hydride reagents are typically employed for this transformation. Lithium aluminum hydride (LAH) is a powerful and effective choice for this reduction.[3][4][5] An alternative and often milder approach involves the use of borane reagents, which can exhibit high chemoselectivity for carboxylic acids.[6]

For improved solubility and potentially milder reaction conditions, it is often advantageous to first convert the carboxylic acid to its corresponding methyl or ethyl ester via Fischer esterification. The resulting ester can then be reduced with LAH or sodium borohydride under appropriate conditions.

Reaction Scheme: Reduction Step

Caption: Reduction of the carboxylic acid/ester to the target alcohol.

Experimental Protocol: Reduction using Lithium Aluminum Hydride (LAH)

-

A Note on Safety: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser under an inert atmosphere, and a magnetic stirrer, suspend LAH (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Substrate: Dissolve 1-methyl-2-oxopyrrolidine-4-carboxylic acid or its ester (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension at 0°C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Workup (Fieser Method): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LAH in grams. This procedure is designed to precipitate the aluminum salts as a granular solid, which is easily filtered.

-

Isolation and Purification: Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

| Parameter | Condition | Rationale |

| Reducing Agent | Lithium Aluminum Hydride (LAH) | A powerful reducing agent capable of reducing both carboxylic acids and esters to alcohols. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | An aprotic ether that is stable to LAH and effectively solvates the reactants. |

| Temperature | 0°C to Reflux | Initial addition at low temperature to control the exothermic reaction, followed by heating to drive the reaction to completion. |

| Stoichiometry | 1.5-2.0 eq of LAH | An excess of the reducing agent is used to ensure complete conversion of the starting material. |

| Workup | Fieser Method | A well-established and safe procedure for quenching LAH reactions and facilitating the removal of aluminum salts. |

Pathway B: N-Methylation of 4-(Hydroxymethyl)pyrrolidin-2-one

This alternative route begins with the commercially available or synthetically prepared 4-(hydroxymethyl)pyrrolidin-2-one. The key transformation is the selective methylation of the lactam nitrogen.

Experimental Protocol: N-Methylation

-

Deprotonation: In a suitable anhydrous solvent such as THF or DMF, treat 4-(hydroxymethyl)pyrrolidin-2-one (1.0 eq) with a strong base like sodium hydride (NaH) (1.1 eq) at 0°C to form the corresponding sodium salt.

-

Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1-1.2 eq), to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Conclusion

The synthesis of this compound is a well-defined process that can be achieved through logical and reliable synthetic strategies. The choice between the primary pathway involving the reduction of a carboxylic acid precursor and the alternative N-methylation route will depend on the specific needs and resources of the research team. The protocols outlined in this guide, when executed with precision and adherence to safety precautions, provide a robust framework for obtaining this valuable synthetic intermediate.

References

-

Common Organic Chemistry. Lithium Aluminum Hydride (LAH). [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Wikipedia. Lithium aluminium hydride. [Link]

-

Angewandte Chemie International Edition. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]

-

SciSpace. (2018). Method for preparing methylpyrrolidones. [Link]

-

ResearchGate. Conversion of itaconic acid to 3‐ and 4‐methyl‐2‐pyrrolidone with.... [Link]

-

UiTM Institutional Repository. (2022, April 30). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. [Link]

-

Green Chemistry (RSC Publishing). One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. [Link]

Sources

- 1. Method for preparing methylpyrrolidones (2018) | Palkovits Regina [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 6. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one

An In-depth Technical Guide to the Physicochemical Properties of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyrrolidinone core represents a privileged scaffold, integral to a wide array of biologically active compounds and specialized polymers. This compound emerges as a particularly noteworthy derivative. It combines the inherent stability and polarity of the N-methylated lactam ring with a reactive primary alcohol moiety. This unique bifunctionality makes it a valuable intermediate and a versatile building block for creating more complex molecular architectures.[1] Its structural relative, N-methyl-2-pyrrolidone (NMP), is widely recognized as a powerful pharmaceutical solvent and penetration enhancer, suggesting that this compound may hold similar potential in advanced drug delivery systems and formulation science.[2][3][4]

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. Moving beyond a simple data sheet, we will explore the causality behind these properties, detail the authoritative experimental protocols for their determination, and discuss their direct implications for research and development.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent physicochemical analysis.

-

IUPAC Name: this compound

-

CAS Number: 59887-20-6[1]

-

Synonyms: 4-(Hydroxymethyl)-1-methyl-2-pyrrolidinone, 4-(Hydroxymethyl)-1-methyl-2-oxopyrrolidine[5][6]

The structure features a five-membered lactam (a cyclic amide) ring, which imparts significant polarity and hydrogen bond accepting capabilities. The N-methylation prevents amide proton donation, influencing its solvent properties. The key feature is the primary hydroxyl (-CH₂OH) group at the 4-position, which acts as both a hydrogen bond donor and acceptor, significantly enhancing its potential for aqueous solubility and providing a reactive site for further chemical modification.

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the key physicochemical data for this compound. It is critical to note that several of these values are predicted based on computational models, a common practice in early-stage material characterization.

| Property | Value | Source |

| Molecular Weight | 129.16 g/mol | [1][5] |

| Appearance | Colorless to light yellow Viscous Liquid | [5][7] |

| Boiling Point | 281.8 ± 13.0 °C (Predicted) | [5][7] |

| Density | 1.124 ± 0.06 g/cm³ (Predicted) | [5][7] |

| pKa | 14.56 ± 0.10 (Predicted) | [5][7] |

In-Depth Analysis and Experimental Protocols

This section delves into the significance and determination of the most critical physicochemical parameters for drug development.

Melting Point and Purity Assessment

While this compound is described as a viscous liquid at room temperature, related pyrrolidinones can be solids.[5][7][8] The melting point is a fundamental thermodynamic property that serves as a primary indicator of a crystalline solid's purity. Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.

The capillary method is the standard technique recognized by most pharmacopeias for its reliability and accuracy.[9][10]

Causality in Methodology: The protocol is designed to ensure uniform and controlled heat transfer to a finely powdered sample, allowing for a precise observation of the phase transition from solid to liquid.

Step-by-Step Protocol:

-

Sample Preparation: The sample must be thoroughly dried and crushed into a fine, uniform powder.[9] This is the most critical step, as it ensures efficient and reproducible heat transfer throughout the sample.[9]

-

Capillary Loading: A small amount of the powdered sample is packed into a thin-walled glass capillary tube to a height of approximately 3 mm.[11] This is achieved by tapping the tube to create a compact column.

-

Apparatus Setup: The capillary is placed in the heating block of a melting point apparatus, adjacent to a calibrated, high-accuracy thermometer or digital sensor.[9]

-

Rapid Heating (Optional): For an unknown compound, a rapid initial determination (e.g., 10°C/min heating rate) can be performed to find the approximate melting point.[10]

-

Careful Determination: A fresh sample is heated to a temperature approximately 5-10°C below the expected melting point.[10] The heating rate is then reduced to a slow, controlled rate (typically 1-2°C/min).[10] This slow ramp is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal disappears (the clear point) is recorded as the end of the range.[10]

Caption: Workflow for Shake-Flask Solubility Determination.

Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its pharmacokinetic behavior (ADME). It is quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water. [12][13]A positive LogP indicates higher lipid solubility (lipophilic), while a negative LogP indicates higher water solubility (hydrophilic). [13]

This direct measurement remains the benchmark method for LogP determination. [12][13] Causality in Methodology: The protocol measures how a compound distributes itself between two immiscible liquid phases (water and n-octanol) at equilibrium. The n-octanol serves as a surrogate for biological lipid membranes. The ratio of the compound's concentration in each phase reflects its relative affinity for lipophilic versus hydrophilic environments.

Step-by-Step Protocol:

-

Solvent Saturation: n-Octanol and water (or buffer) are mutually saturated by mixing them vigorously and allowing the phases to separate.

-

Partitioning: A small, known amount of the compound is dissolved in one of the phases. This solution is then combined with a known volume of the other phase.

-

Equilibration: The biphasic system is agitated until partitioning equilibrium is achieved (typically several hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: An aliquot is carefully removed from each phase, and the concentration of the compound is determined by a suitable analytical method (e.g., HPLC-UV, NMR).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. [13] * P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

LogP = log₁₀(P)

-

Caption: Conceptual Diagram of LogP and Compound Partitioning.

Ionization Constant (pKa)

The pKa value defines the strength of an acid or base and dictates the extent of a molecule's ionization at a given pH. This is critical, as the ionization state affects solubility, membrane permeability, and interactions with biological targets. The predicted pKa of ~14.56 for this compound corresponds to the weakly acidic hydroxyl proton. [5][7]This high value confirms that the molecule will be overwhelmingly in its neutral, non-ionized form across the entire physiological pH range.

Caption: Relationship between pH, pKa, and Ionization State.

Structural Confirmation by Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structures in solution. [14][15][16]It provides detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbons (¹³C NMR) in a molecule. [17][18] Causality in Methodology: The technique is based on the principle that atomic nuclei with a magnetic moment (like ¹H) will absorb electromagnetic radiation at different frequencies when placed in a strong magnetic field. [16]These frequencies (chemical shifts) are highly sensitive to the local electronic environment, allowing chemists to deduce the structure. [15] Anticipated ¹H NMR Spectrum for this compound:

-

N-CH₃: A sharp singlet peak, integrating to 3 protons.

-

Ring-CH₂ (positions 3 & 5): Complex multiplets resulting from coupling to each other and to the proton at position 4.

-

Ring-CH (position 4): A multiplet, coupled to the protons on carbons 3, 5, and the hydroxymethyl group.

-

-CH₂OH: A doublet, coupled to the proton at position 4.

-

-OH: A broad singlet or triplet (depending on solvent and concentration), integrating to 1 proton.

Caption: General Workflow for NMR-Based Structure Elucidation.

Applications and Significance in Drug Development

The physicochemical profile of this compound positions it as a valuable asset in pharmaceutical R&D:

-

Scaffold for Synthesis: Its primary function is as a versatile intermediate. [1]The hydroxyl group provides a convenient handle for elaboration into more complex structures, and it has been identified as an intermediate in the preparation of MCH receptor modulators for treating metabolic and feeding disorders. []* Potential as a Solubilizing Excipient: Given its structural similarity to NMP, a potent pharmaceutical solubilizer, this compound could serve as a novel excipient for improving the solubility and delivery of poorly water-soluble drugs. [2][3]* Penetration Enhancer: NMP is also a known chemical penetration enhancer for transdermal drug delivery. [3][4]The hydrophilic hydroxyl group on this compound could modulate this property, potentially offering a different balance of skin penetration and tolerability.

Conclusion

This compound is more than a simple chemical intermediate; it is a carefully balanced molecule whose properties are a direct result of its structure. The polar lactam and hydroxyl groups suggest high aqueous solubility, while the N-methylated ring provides stability. Its predicted high pKa ensures it remains in a neutral state under physiological conditions, simplifying pharmacokinetic predictions. The established protocols for determining its key physicochemical properties—solubility, lipophilicity, and purity—provide a clear and validated pathway for its characterization and integration into advanced research and drug development programs. A thorough understanding of these foundational properties is paramount for any scientist seeking to unlock the full potential of this versatile molecular scaffold.

References

- Melting Point Determination. (n.d.). thinkSRS.com.

- This compound | 59887-20-6. (n.d.). ChemicalBook.

- LogP—Making Sense of the Value. (n.d.). ACD/Labs.

- 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.

- Structural elucidation by NMR(1HNMR). (n.d.). Slideshare.

- Melting point determination. (n.d.). University of Calgary.

- This compound. (n.d.). CymitQuimica.

- This compound | 59887-20-6. (n.d.). ChemicalBook.

- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.

- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts.

- Measuring the Melting Point. (2023). Westlab Canada.

- Melting Point Determination / General Tests. (n.d.). Japanese Pharmacopoeia.

- CAS 64320-89-4 4-(Hydroxymethyl)-2-pyrrolidinone. (n.d.). BOC Sciences.

- <1236> Solubility Measurements. (2016). USP-NF.

- NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry.

- Description and Solubility Tests as per USP Section 5.30 and EP General Notices. (2021). YouTube.

- Principles in NMR Spectroscopy. (n.d.). ResearchGate.

- Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo.

- 4-(hydroxymethyl)pyrrolidin-2-one | 64320-89-4. (2025). ChemicalBook.

- Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific.

- FAQs: Compliance with the USP–NF. (n.d.). U.S. Pharmacopeia.

- A High-Throughput Method for Lipophilicity Measurement. (n.d.). PMC - NIH.

- This compound. (n.d.). Apollo Scientific.

- Review of pharmaceutical applications of N-methyl-2-pyrrolidone. (2010). PubMed.

- Review of pharmaceutical applications of N-methyl-2-pyrrolidone. (2010). SciSpace.

- N-Methyl-2-pyrrolidone: Application, absorption, metabolism and toxicity. (2023). ChemicalBook.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Review of pharmaceutical applications of N-methyl-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. N-Methyl-2-pyrrolidone: Application, absorption, metabolism and toxicity_Chemicalbook [chemicalbook.com]

- 5. This compound | 59887-20-6 [amp.chemicalbook.com]

- 6. 59887-20-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. This compound | 59887-20-6 [m.chemicalbook.com]

- 8. 4-(hydroxymethyl)pyrrolidin-2-one | 64320-89-4 [chemicalbook.com]

- 9. thinksrs.com [thinksrs.com]

- 10. mt.com [mt.com]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. acdlabs.com [acdlabs.com]

- 14. jchps.com [jchps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. NMR Spectroscopy [www2.chemistry.msu.edu]

- 17. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one: A Versatile Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Pyrrolidinone Scaffold

The five-membered pyrrolidinone ring system is a cornerstone of medicinal chemistry, prized for its unique combination of physicochemical properties.[1][2] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, a critical feature for achieving high-affinity and selective interactions with biological targets.[2] The pyrrolidinone core is not merely a passive linker; its inherent polarity can enhance aqueous solubility, and the lactam moiety can participate in crucial hydrogen bonding interactions with protein active sites.[3] This guide focuses on a particularly valuable derivative, 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one (CAS Number: 59887-20-6), a bifunctional building block poised for significant applications in contemporary drug discovery programs.[1] Its structural features—a reactive primary alcohol and a chemically stable N-methylated lactam—offer a versatile platform for the synthesis of diverse and complex molecular architectures.

Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. Below is a summary of the key physicochemical characteristics and safety considerations for this compound.

| Property | Value | Reference(s) |

| CAS Number | 59887-20-6 | [1] |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| Appearance | Colorless to light yellow viscous liquid | N/A |

| Purity | Typically ≥95% | [1] |

| Boiling Point | 122-123 °C at 0.08 mmHg | N/A |

| Density | ~1.124 g/cm³ (predicted) | N/A |

Safety Information:

This compound is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly adhered to when handling this compound.

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. Harmful if inhaled. May cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrrolidinones is a well-established area of organic chemistry. One plausible and industrially scalable approach to this compound involves the reductive amination and cyclization of itaconic acid with methylamine. This method is attractive due to the availability of bio-based itaconic acid.[4]

Experimental Protocol: Synthesis from Itaconic Acid

This protocol is an illustrative procedure based on established chemical principles for the synthesis of related pyrrolidinones.[4]

-

Reaction Setup: In a high-pressure reactor, a mixture of itaconic acid (1.0 equivalent) and an aqueous solution of methylamine (1.5-2.0 equivalents) in a suitable solvent like water or a lower alcohol is prepared.

-

Initial Reaction: The mixture is heated to facilitate the Michael addition of methylamine to the α,β-unsaturated system of itaconic acid, followed by intramolecular cyclization to form the pyrrolidinone ring.

-

Reductive Amination: The reactor is charged with a hydrogenation catalyst (e.g., Raney nickel, Palladium on carbon). The vessel is then pressurized with hydrogen gas and heated.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting materials and the formation of the product.

-

Work-up and Purification: Upon completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl group (a singlet), the protons of the pyrrolidinone ring, and the methylene protons of the hydroxymethyl group, along with the hydroxyl proton. The coupling patterns of the ring protons will provide information about their relative stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the lactam, the carbons of the pyrrolidinone ring, the N-methyl carbon, and the carbon of the hydroxymethyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. The expected molecular ion peak [M]+ would be at m/z 129.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid, would be a suitable starting point for method development.

Applications in Drug Development

The pyrrolidinone scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[2] this compound serves as a versatile building block for accessing novel chemical entities with diverse therapeutic potential.

As a Chiral Building Block

The C4 position of the pyrrolidinone ring is a stereocenter, and the hydroxyl group provides a handle for the introduction of various side chains. This allows for the synthesis of enantiomerically pure compounds, which is often critical for achieving the desired pharmacological activity and minimizing off-target effects.

In Fragment-Based Drug Design (FBDD)

With its low molecular weight and multiple points for diversification, this compound is an ideal fragment for FBDD campaigns. The primary alcohol can be readily functionalized to grow the fragment into a more potent lead compound after initial hits are identified through screening.

Therapeutic Areas of Interest

Derivatives of pyrrolidinone have shown promise in a wide array of therapeutic areas, including:

-

Oncology: As inhibitors of key signaling pathways involved in cancer cell proliferation and survival.

-

Neuroscience: In the development of nootropic agents and treatments for neurodegenerative diseases.[5]

-

Infectious Diseases: As a scaffold for novel antibacterial and antiviral agents.

-

Inflammatory Diseases: In the design of anti-inflammatory compounds.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and the proven track record of the pyrrolidinone scaffold make it an attractive starting point for the development of novel therapeutics. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers and scientists in the pharmaceutical and biotechnology industries. The strategic incorporation of this scaffold into drug design programs has the potential to accelerate the discovery of new medicines to address unmet medical needs.

References

-

Pyrrolidone derivatives - PubMed. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. [Link]

-

Method for preparing methylpyrrolidones (2018) | Palkovits Regina - SciSpace. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Method for preparing methylpyrrolidones (2018) | Palkovits Regina [scispace.com]

- 5. ir.uitm.edu.my [ir.uitm.edu.my]

A Technical Guide to the Spectroscopic Characterization of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(hydroxymethyl)-1-methylpyrrolidin-2-one, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the structural elucidation and quality control of this compound. By integrating foundational principles with detailed experimental protocols and data interpretation, this guide serves as an essential resource for the unambiguous identification and characterization of this compound.

Introduction: The Significance of this compound in Drug Discovery

This compound (C₆H₁₁NO₂) is a versatile heterocyclic compound featuring a lactam ring, a primary alcohol, and an N-methyl group.[1] Its structural motifs are prevalent in a wide array of biologically active molecules and approved pharmaceuticals. The pyrrolidinone core is a privileged scaffold, known to impart favorable pharmacokinetic properties, while the hydroxymethyl group offers a key vector for further chemical modification and drug conjugation.

Given its pivotal role in the synthesis of novel therapeutic agents, the unequivocal confirmation of its structure and purity is of paramount importance. Spectroscopic techniques are the cornerstone of this analytical workflow, providing a detailed molecular fingerprint. This guide will systematically explore the application of NMR, IR, and MS to achieve a comprehensive characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.[2][3]

Foundational Principles of NMR

The core principle of NMR involves the interaction of nuclear spins with an external magnetic field.[3] Nuclei with a non-zero spin, such as ¹H and ¹³C, align either with or against this field, creating distinct energy levels. The absorption of radiofrequency radiation induces transitions between these levels, and the resulting signal is detected and processed to generate an NMR spectrum. Key parameters in an NMR spectrum include:

-

Chemical Shift (δ): The position of a signal along the x-axis, indicative of the electronic environment of the nucleus.

-

Integration: The area under a signal, proportional to the number of nuclei it represents.

-

Multiplicity (Splitting): The splitting of a signal into multiple peaks, which reveals the number of neighboring nuclei.

-

Coupling Constant (J): The distance between the split peaks, providing information about the dihedral angle and connectivity between coupled nuclei.

Predicted ¹H and ¹³C NMR Data for this compound

While experimental spectra for this specific molecule are not widely published, robust predictive models and data from analogous compounds allow for an accurate forecast of its NMR signature. The following tables summarize the predicted ¹H and ¹³C NMR data in a standard deuterated solvent, such as CDCl₃.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.65 | d | 2H | -CH₂OH |

| ~3.30 | dd | 1H | H-5a |

| ~2.90 | dd | 1H | H-5b |

| ~2.80 | s | 3H | N-CH₃ |

| ~2.50 | m | 1H | H-4 |

| ~2.35 | dd | 1H | H-3a |

| ~2.10 | dd | 1H | H-3b |

| ~1.80 | t (broad) | 1H | -OH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C=O (C-2) |

| ~65.0 | -CH₂OH |

| ~49.0 | C-5 |

| ~38.0 | C-4 |

| ~30.0 | C-3 |

| ~29.0 | N-CH₃ |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures the accuracy and reproducibility of the acquired data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

If further structural confirmation is needed, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

-

Data Interpretation and Structural Confirmation

The interpretation of the NMR spectra involves assigning each signal to a specific nucleus in the molecule. For this compound, key features to look for include:

-

A singlet integrating to three protons for the N-methyl group.

-

A set of signals corresponding to the five-membered ring protons, exhibiting complex splitting patterns due to their diastereotopic nature.

-

A doublet integrating to two protons for the hydroxymethyl group, coupled to the proton at C-4.

-

A broad signal for the hydroxyl proton, which may exchange with residual water in the solvent.

-

In the ¹³C spectrum, the characteristic downfield signal of the carbonyl carbon and the signals for the other five carbon atoms in their expected regions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Foundational Principles of IR Spectroscopy

Molecular bonds vibrate at specific frequencies.[4] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, leading to stretching and bending of the bonds. An IR spectrum is a plot of transmittance versus wavenumber (cm⁻¹), where absorption bands indicate the presence of specific functional groups.[5]

Predicted IR Absorption Bands for this compound

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400-3200 (broad) | Strong | O-H stretch | Alcohol |

| 2950-2850 | Medium | C-H stretch | Aliphatic |

| ~1680 | Strong | C=O stretch | Amide (Lactam) |

| 1450-1350 | Medium | C-H bend | Aliphatic |

| ~1290 | Medium | C-N stretch | Amide |

| ~1050 | Strong | C-O stretch | Primary Alcohol |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands and compare their positions and shapes to correlation charts to identify the functional groups present.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[7]

Foundational Principles of Mass Spectrometry

In a mass spectrometer, a sample is first ionized, and the resulting ions are then accelerated into a mass analyzer where they are separated based on their m/z ratio. A detector then records the abundance of each ion. The resulting mass spectrum is a plot of ion intensity versus m/z.

Predicted Mass Spectrometry Data for this compound

The molecular weight of this compound is 129.16 g/mol .[1] In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 129. Key fragment ions would arise from the cleavage of the molecule at its weakest bonds.

Table 4: Predicted Key Mass Spectrometry Fragments (EI)

| m/z | Proposed Fragment |

| 129 | [M]⁺ (Molecular Ion) |

| 98 | [M - CH₂OH]⁺ |

| 84 | [M - CH₂OH - CH₂]⁺ |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 42 | [C₂H₄N]⁺ |

Experimental Protocol for MS Data Acquisition (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

-

GC Separation:

-

Inject the sample into the GC, where it is vaporized and separated on a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase.

-

-

MS Analysis:

-

As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically electron ionization).

-

The resulting ions are separated by the mass analyzer and detected.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information and compare it to spectral libraries.

-

Conclusion: A Multi-faceted Approach to Structural Characterization

The comprehensive characterization of this compound requires a synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy offers rapid confirmation of key functional groups, and mass spectrometry confirms the molecular weight and provides valuable fragmentation data. By integrating the insights from these orthogonal techniques, researchers and drug development professionals can ensure the identity, purity, and quality of this important synthetic intermediate, thereby upholding the principles of scientific integrity and accelerating the discovery of new medicines.

References

-

NMR Spectroscopy: Principles, Types & Applications Explained - Vedantu. (URL: [Link])

-

Basic Concepts, Principles and Applications of NMR Spectroscopy - ijirset. (URL: [Link])

-

NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses - Microbe Notes. (URL: [Link])

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (URL: [Link])

-

interpreting infra-red spectra - Chemguide. (URL: [Link])

-

Interpreting Infrared Spectra - Specac Ltd. (URL: [Link])

-

Principles of Mass Spectrometry – Organic Chemistry - Maricopa Open Digital Press. (URL: [Link])

-

Mass Spectrometry Principle and its Applications - Longdom Publishing. (URL: [Link])

-

Mass spectrometry (MS) | Organic Chemistry II Class Notes - Fiveable. (URL: [Link])

-

2.2: Mass Spectrometry - Chemistry LibreTexts. (URL: [Link])

-

How to Read and Interpret IR Spectra - Organic Chemistry Tutor. (URL: [Link])

-

Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications - JoVE. (URL: [Link])

-

12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (URL: [Link])

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (URL: [Link])

-

4.7: NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH. (URL: [Link])

-

The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review. (URL: [Link])

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation of 1,5-disubstituted pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP0829472A1 - Improved process for producing 4-hydroxy-2-pyrrolidone - Google Patents [patents.google.com]

- 5. US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP) - Google Patents [patents.google.com]

- 6. fda.gov [fda.gov]

- 7. CID 160765293 | C10H18N2O4 | CID 160765293 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structural Elucidation of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one: A Methodological Blueprint

Abstract: The pyrrolidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one (C₆H₁₁NO₂) is a functionalized derivative within this class, holding potential as a versatile building block in drug discovery.[3] A definitive understanding of its three-dimensional structure is paramount for unlocking its full potential in rational drug design.[4][5] To date, a public crystal structure of this specific compound has not been reported. This technical guide, therefore, presents a comprehensive, field-proven methodological blueprint for the synthesis, crystallization, and complete structural characterization of this compound. It is intended for researchers, scientists, and drug development professionals, providing a self-validating system of protocols from initial synthesis to final structural analysis, integrating experimental and computational techniques.

Introduction: The Significance of the Pyrrolidinone Scaffold

The five-membered lactam ring of pyrrolidinone is a cornerstone of modern medicinal chemistry. Its structural features, including hydrogen bonding capacity and conformational flexibility, make it an ideal framework for interacting with biological targets.[1][6] Compounds incorporating this scaffold have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] The therapeutic success of drugs like Piracetam and Oxiracetam highlights the neuroactive potential of this chemical class.[6]

The precise three-dimensional arrangement of atoms, stereochemistry, and intermolecular interactions, all revealed by single-crystal X-ray diffraction (SC-XRD), are critical for understanding structure-activity relationships (SAR).[5][7] This knowledge enables the rational design of more potent and selective drug candidates by providing an atomic-level map of the molecule's conformation and potential binding modes.[8] This guide provides the complete workflow to achieve this for this compound.

Synthesis and Purification

The synthesis of this compound can be approached through established routes for N-alkylation and functionalization of the pyrrolidinone ring. A plausible and efficient pathway involves the reduction of a carboxylate precursor.

Proposed Synthetic Pathway

A robust synthesis begins with the Michael addition of nitromethane to a suitable acrylate, followed by reduction and subsequent cyclization and N-methylation. A more direct, though hypothetical, route for the purpose of this guide could involve the selective reduction of a commercially available precursor like N-methyl-2-pyrrolidone-4-carboxylic acid.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis and Purification

-

Esterification: To a solution of N-methyl-2-pyrrolidone-4-carboxylic acid in methanol at 0 °C, add thionyl chloride dropwise. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure to yield the methyl ester.

-

Reduction: Dissolve the crude methyl ester in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C and add a reducing agent, such as lithium borohydride (LiBH₄), portion-wise. Monitor the reaction by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the resulting crude oil via column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure target compound.

Single Crystal Growth: The Gateway to Diffraction

Obtaining a high-quality single crystal is the most critical and often most challenging step in structural analysis.[9][10] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice.

Key Methodologies for Crystal Growth

Several techniques can be employed, with the choice depending on the compound's solubility and thermal stability.[11][12]

-

Slow Solvent Evaporation: This is the most straightforward method.[11] A saturated solution of the compound is prepared and left in a vial covered with a perforated film, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: This technique is highly effective for small quantities of material.[12] A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This is then placed inside a larger, sealed jar containing a "poor" solvent (in which the compound is insoluble) that is more volatile. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly and controllably. This method is suitable for compounds with temperature-dependent solubility.

Recommended Protocol: Vapor Diffusion

-

Solvent Screening: Identify a "good" solvent that readily dissolves the compound (e.g., Methanol, Dichloromethane) and a miscible, more volatile "poor" solvent (e.g., Diethyl Ether, n-Hexane).

-

Preparation: Prepare a nearly saturated solution of 5-10 mg of purified this compound in ~0.5 mL of the good solvent (e.g., Dichloromethane) in a small vial (e.g., 2 mL).

-

Setup: Place this small vial inside a larger jar (e.g., 20 mL) containing 2-3 mL of the poor solvent (e.g., n-Hexane). Seal the larger jar tightly.

-

Incubation: Store the setup in a vibration-free location at a constant temperature.

-

Monitoring: Observe the vial periodically over several days to weeks for the formation of clear, well-defined single crystals. The best crystals are often transparent with sharp edges.[10]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[13] It provides precise information on bond lengths, bond angles, and the three-dimensional packing of molecules.[5]

Caption: The iterative workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental and Computational Workflow

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil.[14]

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam while being rotated, and the resulting diffraction pattern is recorded on a detector.[14][15]

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., absorption). This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map and a preliminary atomic model.[13]

-

Structure Refinement: This is an iterative process where the atomic positions, thermal parameters, and occupancies of the model are adjusted to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data.[16][17][18] The quality of the fit is monitored by the R-factor; a lower R-factor indicates a better agreement.[17]

-

Validation: The final structure is validated for geometric sensibility (bond lengths, angles) and overall quality. The results are compiled into a Crystallographic Information File (CIF).

Expected Crystallographic Data

The final output would be a comprehensive set of data summarizing the crystal's properties.

| Parameter | Hypothetical Value / Description | Significance |

| Chemical Formula | C₆H₁₁NO₂ | Confirms molecular composition. |

| Formula Weight | 129.16 g/mol | Used in density calculations. |

| Crystal System | e.g., Monoclinic | Defines the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Describes the complete symmetry of the crystal lattice. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit. |

| Volume (V) | ų | Volume of the unit cell. |

| Z | e.g., 4 | Number of molecules per unit cell. |

| Calculated Density (ρ) | g/cm³ | Theoretical density based on unit cell contents. |

| Final R-indices [I>2σ(I)] | R₁ = ~0.04, wR₂ = ~0.10 | Indicators of the quality of the final refined model.[17] |

| Goodness-of-Fit (S) | ~1.0 | Indicates the quality of the refinement against all data. |

Computational Analysis: Density Functional Theory (DFT)

To complement and validate the experimental X-ray structure, computational modeling using Density Functional Theory (DFT) is employed.[19][20] DFT calculations provide insights into the electronic structure and can be used to optimize the molecular geometry in a gaseous state, offering a comparison to the solid-state, packed structure observed in the crystal.[21][22]

Protocol for DFT-Based Structural Analysis

-

Geometry Optimization: The atomic coordinates from the refined CIF file are used as the starting point for a geometry optimization calculation using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[21] This yields the lowest energy conformation of an isolated molecule.

-

Comparative Analysis: The bond lengths and angles of the DFT-optimized structure are compared with the experimental SC-XRD data. This comparison helps identify the effects of crystal packing and intermolecular forces (like hydrogen bonding) on the molecular conformation.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to provide insights into the molecule's chemical reactivity and electronic properties.[21]

Caption: Integration of experimental and computational data for drug design insights.

Structural Insights and Implications for Drug Development

The elucidated crystal structure provides invaluable information for drug development professionals.[4][7][8]

-

Conformational Analysis: The precise conformation of the pyrrolidinone ring and its substituents is revealed, which is essential for understanding how the molecule fits into a target's binding site.[2]

-

Intermolecular Interactions: The crystal packing shows how molecules interact with each other. The hydroxyl group (-CH₂OH) is a key site for hydrogen bonding, and understanding its donor/acceptor propensity is critical for designing ligands that can form specific interactions with a protein target.

-

Pharmacophore Modeling: The 3D structure serves as a validated input for pharmacophore models, helping to identify the key chemical features responsible for biological activity.

-

Structure-Activity Relationship (SAR): By understanding the precise 3D structure, modifications can be designed more intelligently to improve potency, selectivity, and pharmacokinetic properties. For example, knowing the spatial orientation of the hydroxymethyl group can guide the design of derivatives that can form additional favorable interactions within a binding pocket.[23]

Conclusion

While the crystal structure of this compound is not currently in the public domain, this guide provides a comprehensive and technically sound blueprint for its determination and analysis. By integrating meticulous synthesis, advanced crystal growth techniques, definitive single-crystal X-ray diffraction, and corroborative DFT calculations, researchers can obtain a high-fidelity atomic model of this versatile scaffold. The resulting structural insights are not merely academic; they are foundational for the rational, structure-based design of novel therapeutics, accelerating the journey from a promising molecule to a potential medicine.

References

-

Wlodawer, A., & Dauter, Z. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 284(16), 2586-2603. [Link]

-

Yetnet. (n.d.). X-Ray Crystallography - Refinement. Retrieved from [Link]

-

Zien Journals Publishing. (2023). A Review on Crystallography and Its Role on Drug Design. Zien Journals. [Link]

-

StudySmarter. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]

-

Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 113-124. [Link]

-

Jones, W., & Motherwell, S. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1841-1860. [Link]

-

Portoghese, P. S. (2001). The role of crystallography in drug design. Journal of medicinal chemistry, 44(14), 2259–2269. [Link]

-

Suguna, K. (2014). Crystallography and Drug Design. Resonance, 19(12), 1109-1120. [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta crystallographica. Section E, Crystallographic communications, 72(Pt 11), 1599–1607. [Link]

-

ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]

-

Wlodawer, A. (2013). The future of crystallography in drug discovery. Expert opinion on drug discovery, 8(1), 1-4. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Structure refinement. Retrieved from [Link]

-

Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

-

ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

Spingler, B., et al. (2017). Some thoughts about the single crystal growth of small molecules. Chimia, 71(4), 211-217. [Link]

-

ACS Publications. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters. [Link]

-

Oreate AI Blog. (2025). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Retrieved from [Link]

-

DR-NTU. (n.d.). Single-crystal growth of organic semiconductors. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.7 – Guide to Growing a Single Crystal. Retrieved from [Link]

-

Rigaku. (2022). How to Perform Single Crystal Diffraction - Crystal Alignment - Rigaku XtaLAB Mini II. [YouTube video]. [Link]

-

UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Journal of Academia, 10(1), 102-106. [Link]

-

Wikipedia. (n.d.). Density functional theory. Retrieved from [Link]

-

Scribd. (n.d.). Single Crystal X Ray Diffraction. Retrieved from [Link]

-

University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

-

SlidePlayer. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Retrieved from [Link]

-

ACS Publications. (1995). Density Functional Theory of Electronic Structure. The Journal of Physical Chemistry. [Link]

-

MDPI. (2021). Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal. Crystals, 11(11), 1389. [Link]

-

ResearchGate. (2014). Assessing the performance of density functional theory in optimizing molecular crystal structure parameters. ResearchGate. [Link]

-

ACS Publications. (2011). DFT-D3 Study of Some Molecular Crystals. The Journal of Physical Chemistry C. [Link]

-

ResearchGate. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. [Link]

- Google Patents. (2003). Method of purifying 4-hydroxy-2-pyrrolidione.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. zienjournals.com [zienjournals.com]

- 5. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. migrationletters.com [migrationletters.com]

- 9. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]

- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. scribd.com [scribd.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. X-Ray Crystallography - Refinement [my.yetnet.ch]

- 18. ocw.mit.edu [ocw.mit.edu]

- 19. Density functional theory - Wikipedia [en.wikipedia.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. The future of crystallography in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidinone Core: A Scaffold for Neuro-Cognitive and Anti-Inflammatory Drug Discovery

An In-depth Technical Guide on the Biological Activity of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one Derivatives and Structurally Related Compounds

Introduction: The Privileged Scaffold of Pyrrolidinone

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged scaffolds." The pyrrolidin-2-one, or γ-lactam, ring is a quintessential example of such a structure.[1] Its prevalence in a vast number of bioactive natural products and clinically significant pharmaceuticals underscores its importance as a foundational motif for drug design.[1] This guide focuses on the derivatives of a specific, functionalized pyrrolidinone, this compound, as a focal point for exploring a diverse range of biological activities. While direct literature on this exact derivative is nascent, the extensive research into structurally related pyrrolidinones provides a robust framework for understanding its therapeutic potential. This document will synthesize findings from across the pyrrolidinone class to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of their nootropic, neuroprotective, anti-inflammatory, and anticancer activities, complete with detailed experimental methodologies.

I. Nootropic and Neuroprotective Activity: Enhancing Cognitive Function

The most prominent and historically significant biological activity associated with pyrrolidinone derivatives is their nootropic, or cognitive-enhancing, effect.[2] This field was pioneered by the development of Piracetam, a cyclic derivative of the neurotransmitter GABA, which established the "racetam" class of drugs.[3] The pyrrolidin-2-one core is central to the activity of these compounds, which are used to improve learning and memory, particularly in cases of cognitive decline.[2][4]

A. Mechanism of Action: A Multi-Targeted Approach

The precise mechanisms of nootropic action are not fully elucidated and are believed to be multifaceted.[2] However, several key pathways have been identified:

-

Modulation of Cholinergic System: A primary hypothesis centers on the enhancement of cholinergic neurotransmission. Many cognitive disorders, including Alzheimer's disease, are associated with a deficit in acetylcholine.[5] Pyrrolidinone derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine, thereby increasing its availability in the synapse.[5][6][7]

-

Glutamatergic System Regulation: Glutamate is a major excitatory neurotransmitter crucial for synaptic plasticity, learning, and memory.[8][9] Pyrrolidinone derivatives are thought to modulate glutamate receptors, such as AMPA receptors, which can enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[4]

-

Neuroprotection and Antioxidant Effects: Cognitive decline is often linked to oxidative stress and neuronal damage.[5] Some pyrrolidinone derivatives exhibit neuroprotective effects by mitigating oxidative stress, reducing the production of reactive oxygen species (ROS), and protecting neurons from excitotoxicity.[5][10]

B. Experimental Workflow: Assessing Nootropic Activity

A logical workflow for evaluating the nootropic potential of novel this compound derivatives involves a combination of in vitro enzymatic assays and in vivo behavioral models.

Caption: Workflow for the evaluation of nootropic compounds.

C. Detailed Experimental Protocols

This colorimetric assay is a standard in vitro method for screening AChE inhibitors.[11][12][13]

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.[11]

-

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

AChE Solution: Prepare a working solution of AChE (from electric eel) in the assay buffer. The final concentration should be optimized (e.g., 0.1-0.25 U/mL).

-

DTNB Solution: 10 mM DTNB in assay buffer.

-

ATCh Solution: 14-15 mM acetylthiocholine iodide in deionized water (prepare fresh).

-

Test Compounds: Prepare stock solutions in DMSO and serial dilutions in the assay buffer.

-

-

Assay Procedure (96-well plate):

-

Add 140 µL of assay buffer to all wells.

-

Add 10 µL of the test compound dilution or vehicle (for control) to the respective wells.

-

Add 10 µL of the AChE working solution to all wells except the blank. Add 10 µL of assay buffer to the blank wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of ATCh solution and 20 µL of DTNB solution to all wells.

-

Immediately measure the absorbance at 412 nm at multiple time points (e.g., every minute for 10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

-

-

The MWM is a widely accepted behavioral assay for assessing hippocampal-dependent spatial learning and memory in rodents.[1][4][7][14][15]

-

Principle: A rodent is placed in a circular pool of opaque water and must learn to locate a hidden escape platform using distal visual cues in the room. Improved performance (reduced escape latency) over several trials indicates learning.

-

Step-by-Step Protocol:

-

Apparatus Setup:

-

A circular tank (approx. 1.5-2.0 m in diameter) filled with water made opaque with non-toxic white paint or milk powder.

-

An escape platform submerged 1-2 cm below the water surface.

-

The pool should be located in a room with various prominent, stable visual cues (e.g., posters, shapes on the walls).

-

A video tracking system to record the animal's swim path and latency to find the platform.

-

-

Acquisition Phase (e.g., 4-5 days):

-

Divide the pool conceptually into four quadrants. The platform is placed in the center of one quadrant (the target quadrant) and remains there throughout this phase.

-

Each day, each animal undergoes a series of trials (e.g., 4 trials).

-

For each trial, the animal is placed into the water facing the wall at one of four quasi-random start positions.

-

The animal is allowed to swim for a set time (e.g., 60-90 seconds) to find the platform. If it fails, it is gently guided to it.

-

Allow the animal to remain on the platform for 15-30 seconds before being removed, dried, and returned to its home cage for an inter-trial interval.

-

-

Probe Trial (Day after last acquisition day):

-

The platform is removed from the pool.

-

The animal is allowed to swim freely for a set duration (e.g., 60 seconds).

-

Record the time spent in the target quadrant where the platform was previously located.

-

-

Data Analysis:

-

Acquisition: Analyze the escape latency and path length across trials and days. A significant decrease indicates learning.

-

Probe Trial: A significant preference for the target quadrant (i.e., spending more time there than in other quadrants) indicates memory retention.

-

-

II. Anti-inflammatory and Analgesic Potential

Beyond their effects on the central nervous system, pyrrolidinone derivatives have demonstrated significant anti-inflammatory and analgesic properties.[16][17] This dual activity makes them particularly interesting candidates for neuroinflammatory conditions where both pain and inflammation are present.

A. Mechanism of Action